
(R)-2-(4-Isobutylphenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(4-Isobutylphenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring attached to a phenyl group with an isobutyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Isobutylphenyl)pyrrolidine typically involves the reaction of 4-isobutylbenzaldehyde with a suitable amine, followed by cyclization to form the pyrrolidine ring. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like Raney nickel .
Industrial Production Methods
Industrial production of ®-2-(4-Isobutylphenyl)pyrrolidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(4-Isobutylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under conditions like reflux or room temperature.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-(4-Isobutylphenyl)pyrrolidine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis .
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine
In medicinal chemistry, ®-2-(4-Isobutylphenyl)pyrrolidine is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes .
Industry
In the industrial sector, this compound can be used in the production of fine chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes .
Wirkmechanismus
The mechanism of action of ®-2-(4-Isobutylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and phenyl group contribute to its binding affinity and selectivity. The isobutyl substituent may enhance its hydrophobic interactions, influencing its overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-Benzylidene-3-(4-Isobutylphenyl)-1H-Pyrazole-5-Carbohydrazide
- 3-(4-Isobutylphenyl)-N’-(4-Isopropylbenzylidene)-1H-Pyrazole-5-Carbohydrazide
Uniqueness
®-2-(4-Isobutylphenyl)pyrrolidine is unique due to its chiral nature and the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C14H21N |
|---|---|
Molekulargewicht |
203.32 g/mol |
IUPAC-Name |
(2R)-2-[4-(2-methylpropyl)phenyl]pyrrolidine |
InChI |
InChI=1S/C14H21N/c1-11(2)10-12-5-7-13(8-6-12)14-4-3-9-15-14/h5-8,11,14-15H,3-4,9-10H2,1-2H3/t14-/m1/s1 |
InChI-Schlüssel |
GLTHMCOMCHSHLI-CQSZACIVSA-N |
Isomerische SMILES |
CC(C)CC1=CC=C(C=C1)[C@H]2CCCN2 |
Kanonische SMILES |
CC(C)CC1=CC=C(C=C1)C2CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



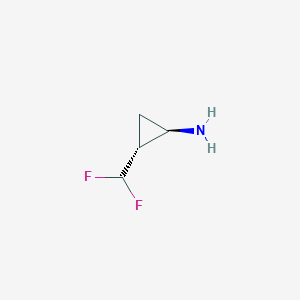
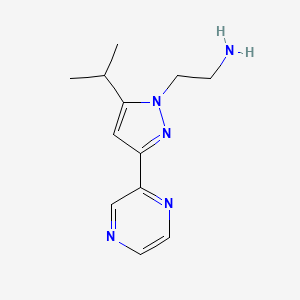
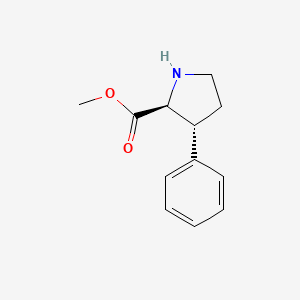
![2-[4-(Difluoromethyl)phenyl]pyridine](/img/structure/B13337449.png)
![(4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-5-yl)methanol](/img/structure/B13337463.png)
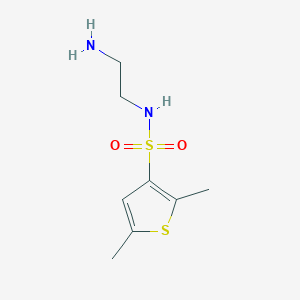
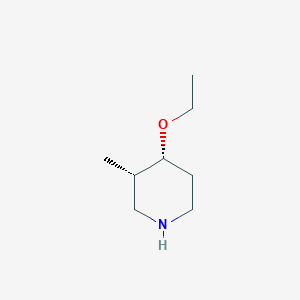
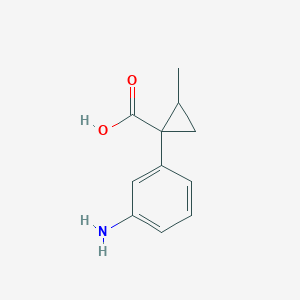
![5,8-Dimethyl-2,5,8-triazaspiro[3.4]octan-7-one](/img/structure/B13337488.png)
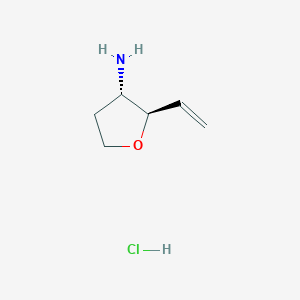


![1-{[1-(4-Chlorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13337525.png)
